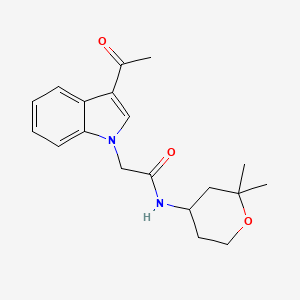![molecular formula C23H23N3O4 B12170426 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, an indole moiety, and a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Piperazine Linker Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the benzodioxepin, indole, and piperazine fragments using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce carbonyl functionalities.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors and enzymes.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Uniqueness
3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of a benzodioxepin ring, an indole moiety, and a piperazine linker. This structural combination is not commonly found in other compounds, making it a valuable scaffold for drug design and materials science research.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(1H-indole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23N3O4/c27-22(16-6-7-20-21(14-16)30-13-3-12-29-20)25-8-10-26(11-9-25)23(28)18-15-24-19-5-2-1-4-17(18)19/h1-2,4-7,14-15,24H,3,8-13H2 |
InChI Key |
RYOAABGOTYCKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide](/img/structure/B12170356.png)
![N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B12170363.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B12170371.png)
![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170373.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B12170381.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)



![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)
![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
![2-(1H-indol-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170441.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
